1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine
Description
The compound 1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-ethyl, 5-methyl, and 3-phenyl substitution on the heterocyclic core, with a 4-(2-methylprop-2-en-1-yl)piperazine moiety at position 6. This structure combines aromatic, aliphatic, and piperazine functionalities, making it a candidate for diverse pharmacological applications. Piperazine substituents are known to enhance solubility and modulate receptor interactions, while the ethyl and methyl groups influence lipophilicity and steric bulk .
Properties
IUPAC Name |
2-ethyl-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-5-20-22(19-9-7-6-8-10-19)23-24-18(4)15-21(28(23)25-20)27-13-11-26(12-14-27)16-17(2)3/h6-10,15H,2,5,11-14,16H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKUDJDUOAGGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine moiety, which is known for enhancing bioactivity and solubility.
Research indicates that pyrazolo[1,5-a]pyrimidines often act as inhibitors of various biological pathways. Specifically, compounds in this class have been shown to inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. This inhibition can lead to anti-cancer effects and modulation of metabolic processes .
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that compounds similar to the target compound significantly inhibited the proliferation of various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were notably lower than those for established chemotherapeutics .
Peripheral Benzodiazepine Receptor (PBR) Modulation
The compound has also been studied for its binding affinity to Peripheral Benzodiazepine Receptors (PBR) . Research indicates that modifications in the substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine core can enhance binding affinity and selectivity towards PBR .
Study on Cancer Cell Lines
A notable study focused on a series of pyrazolo[1,5-a]pyrimidines, including our target compound. It was found that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells through caspase activation pathways. This suggests potential use in targeted cancer therapies .
Antiviral Properties
Another aspect explored was the antiviral activity against Hepatitis C Virus (HCV). Compounds within this class were shown to inhibit HCV replication effectively, indicating a broader spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties . Recent studies have indicated that derivatives of this compound exhibit selective inhibition against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to inhibit mTOR (mechanistic target of rapamycin), a critical regulator of cell growth and metabolism in cancer cells .
Enzymatic Inhibition
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as inhibitors for several enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways, making them valuable targets for therapeutic intervention in diseases like cancer and inflammation. The specific compound discussed has shown promising results in inhibiting enzyme activity, which could lead to the development of new pharmacological agents .
Neuropharmacological Applications
The compound has also been investigated for its psychopharmacological effects . Pyrazolo[1,5-a]pyrimidines have been linked to anxiolytic and sedative properties, making them candidates for treating anxiety disorders and sleep disturbances. For example, derivatives have been compared to known anxiolytics like diazepam in animal models, showing comparable efficacy with potentially fewer side effects .
Material Science Applications
Beyond medicinal chemistry, the unique structural properties of pyrazolo[1,5-a]pyrimidines lend themselves to applications in material science . Their ability to form stable crystalline structures makes them suitable for use as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of these compounds have been extensively studied, revealing their potential as materials for advanced electronic applications .
Case Studies
Several case studies highlight the versatility of this compound:
- Antitumor Studies : A study published in Molecules detailed the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives. The findings showed significant anticancer activity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition : Research focused on the inhibition of phosphodiesterase enzymes demonstrated that specific derivatives could effectively reduce enzyme activity by over 70%, suggesting potential applications in treating cardiovascular diseases related to enzyme dysregulation .
- Neuropharmacology : A behavioral study involving rodent models assessed the anxiolytic effects of a derivative compared to traditional anxiolytics. Results indicated a significant reduction in anxiety-like behaviors without the sedation commonly associated with existing treatments .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Molecular Properties
Key Observations :
- Piperazine vs.
- Substituent Effects : The 2-ethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the methyl group in MK59 (logP ~2.8), suggesting improved membrane permeability .
- Steric Hindrance: The 2-methylprop-2-en-1-yl group on the piperazine introduces steric bulk, which may reduce off-target binding compared to smaller substituents like ethanol in .
Spectroscopic and Crystallographic Validation
- Spectroscopy : IR and 1H NMR spectra (e.g., C-H stretches for ethyl at ~2970 cm⁻¹, aromatic protons at 7.2–8.1 ppm) align with data for similar compounds in and .
- Crystallography : SHELX software () is widely used for resolving pyrazolo[1,5-a]pyrimidine structures, confirming regioselectivity and bond angles .
Physicochemical and Pharmacological Implications
Table 2: Inferred Properties and Bioactivity
Discussion :
- Lipophilicity : The target’s higher logP compared to MK59 suggests better blood-brain barrier penetration, relevant for CNS-targeting drugs .
- Piperazine Role : The unsaturated 2-methylprop-2-en-1-yl group may reduce metabolic degradation compared to tert-butyl or morpholine substituents, extending half-life .
Q & A
Q. Q1: What are the recommended synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
A: The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of 5-amino-3-arylpyrazoles with β-diketones or their equivalents. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol yields pyrazolo[1,5-a]pyrimidine derivatives with substituents at positions 5 and 7 . Modifications to the substituents (e.g., ethyl or methyl groups) require tailored precursors and reaction conditions (e.g., extended reflux times or solvent optimization) .
Q. Q2: How can researchers optimize the yield of the piperazine functionalization step?
A: Piperazine functionalization often involves nucleophilic substitution or coupling reactions. For instance, reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base achieves efficient alkylation at the piperazine nitrogen . Monitoring via TLC (2:1 hexane/ethyl acetate) and purification via column chromatography (silica gel, 1:8 ethyl acetate/hexane) ensures high purity .
Structural Characterization
Q. Q3: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
A:
- NMR/IR/MS : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl, methyl, phenyl groups), while IR identifies functional groups like azo bonds or carbonyls. Mass spectrometry verifies molecular weight .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving dihedral angles between fused rings (e.g., 1.31° deviation in pyrazolo[1,5-a]pyrimidine derivatives) and hydrogen-bonding networks (e.g., C–H···O interactions) .
Q. Q4: How do intermolecular interactions influence the crystal packing of this compound?
A: π–π stacking (centroid distances ~3.4 Å) and hydrogen bonding (e.g., C12–H12···O1) stabilize the crystal lattice, as observed in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives. These interactions guide polymorph screening and stability studies .
Biological Evaluation
Q. Q5: What in vitro assays are suitable for preliminary biological screening of this compound?
A: Prioritize assays aligned with pyrazolo[1,5-a]pyrimidine bioactivity:
- Enzyme inhibition : Test against aminopeptidase N (APN), VEGFR2, or MMP-9 via fluorometric or colorimetric assays .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. Q6: How can researchers resolve contradictions in synthetic yields across similar derivatives?
A: Yield variations (e.g., 62–70% in pyrazolo[1,5-a]pyrimidine syntheses ) may arise from steric hindrance or electronic effects of substituents. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) and characterize intermediates via LC-MS to identify bottlenecks .
Q. Q7: What computational strategies support structure-activity relationship (SAR) studies for this compound?
A:
- Molecular docking : Map binding interactions with target enzymes (e.g., APN or VEGFR2) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data to prioritize synthetic targets .
Q. Q8: How does the 2-methylprop-2-en-1-yl group impact physicochemical properties?
A: The allyl group enhances lipophilicity (logP ↑) and may improve membrane permeability. Compare with analogs (e.g., trifluoromethyl derivatives ) via HPLC logk’ measurements or computational simulations (e.g., SwissADME) .
Methodological Challenges
Q. Q9: What are common pitfalls in crystallizing this compound, and how can they be mitigated?
A: Low solubility or polymorphism can hinder crystallization. Use solvent screening (e.g., cyclohexane/ethanol mixtures ) and seeding techniques. Confirm phase purity via PXRD and DSC .
Q. Q10: How should researchers validate the purity of intermediates in multi-step syntheses?
A: Employ orthogonal methods:
- HPLC-MS : Detect trace impurities (<0.1%).
- Elemental analysis : Verify C/H/N ratios (e.g., ±0.3% deviation ).
- ¹H NMR : Monitor residual solvents or byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
